N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
Overview
Description
“N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline” is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aniline group (a benzene ring with an amino group) that is substituted with dimethyl groups at the 2 and 3 positions, and a dimethylphenoxyethyl group at the nitrogen .Scientific Research Applications
Antibacterial and Enzyme Inhibition Studies
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline and its derivatives have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated for their lipoxygenase inhibitory activity. For instance, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides have shown substantial antibacterial and lipoxygenase inhibitory activities (Rasool et al., 2016).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of compounds related to this compound are crucial in understanding their chemical properties. Various methods have been developed for synthesizing these compounds and their analogues, and their structures have been corroborated through IR, 1H-NMR, and EIMS spectral data analysis (Lan-xiang, 2011).
Conformational Analyses in Different Environments
The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally similar to this compound, have been reported. These analyses, carried out through X-ray diffraction analysis, reveal insights into the conformations of the amine fragments in different salt forms and environments (Nitek et al., 2020).
Photoluminescence Characteristics
The photoluminescence characteristics of compounds related to this compound have been studied. For example, a comparative investigation on the photophysical properties of a quinoxaline derivative, closely related to this compound, showed that the solvent-stabilized charge-transfer state can participate in the relaxation of excited molecules, influencing the color and intensity of photoluminescence, which is significant for optoelectronic applications (Wang et al., 2021).
High-Pressure Effects on Excited Complex State Formation
The effect of pressure on the formation of the intramolecular excited complex state in compounds structurally related to this compound has been explored. This research is crucial in understanding the behavior of these compounds under different physical conditions and has implications for their use in high-pressure environments (Hara & Obara, 1985).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2,3-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(12-15(13)3)20-11-10-19-18-7-5-6-14(2)16(18)4/h5-9,12,19H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOVJZTXLXHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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